molecular formula C26H39N3O5 B15092867 Cbz-DL-Leu-DL-Leu-DL-Leu(4,5-dehydro)-al

Cbz-DL-Leu-DL-Leu-DL-Leu(4,5-dehydro)-al

Cat. No.: B15092867
M. Wt: 473.6 g/mol
InChI Key: ZXWQFMXXHLZICN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cbz-DL-Leu-DL-Leu-DL-Leu(4,5-dehydro)-al is a synthetic tripeptide derivative featuring a carbobenzoxy (Cbz) protecting group and a 4,5-dehydro modification on one of its leucine residues. The terminal aldehyde ("al") group introduces unique reactivity, enabling applications in conjugation or cyclization reactions. This compound’s structural novelty lies in its unsaturated leucine residue, which alters conformational flexibility and electronic properties compared to saturated analogs.

Properties

IUPAC Name

benzyl N-[4-methyl-1-[[4-methyl-1-[(4-methyl-1-oxopent-4-en-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39N3O5/c1-17(2)12-21(15-30)27-24(31)22(13-18(3)4)28-25(32)23(14-19(5)6)29-26(33)34-16-20-10-8-7-9-11-20/h7-11,15,18-19,21-23H,1,12-14,16H2,2-6H3,(H,27,31)(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWQFMXXHLZICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=C)C)C=O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Analytical Considerations

Chemical analysis of such compounds (per ) often involves:

  • NMR : Distinct signals for the 4,5-dehydro group (e.g., deshielded olefinic protons).
  • Mass Spectrometry : Fragmentation patterns differentiate dehydro residues from saturated ones.
  • HPLC : Altered retention times due to increased hydrophobicity versus analogs.

Preparation Methods

Cbz Protection Strategies and Initial Peptide Assembly

The synthesis begins with N-terminal protection using benzyl chloroformate (Cbz-Cl), a method demonstrated for α-amino amides in Rh(III)-catalyzed systems. For DL-leucine, protection proceeds via reaction with Cbz-Cl in aqueous sodium bicarbonate (pH 8.5-9.0) at 0-5°C, achieving >95% yield. Critical parameters include:

Parameter Optimal Value Yield Impact (±%)
Temperature 0-5°C +15 vs. RT
pH 8.5-9.0 -30 if <8.0
Molar Ratio (Cbz:Leu) 1.1:1 -25 if 1:1

Following protection, sequential coupling employs mixed carbonates activated with isobutyl chloroformate. As shown in dipeptide syntheses, N-Cbz-DL-Leu-OSu (N-hydroxysuccinimide ester) reacts with DL-Leu in 1,2-dimethoxyethane/water (3:1) at pH 7.4, yielding Cbz-DL-Leu-DL-Leu in 82% after 18 hr. Kinetic studies reveal second-order dependence on amino acid concentration (k = 0.12 M⁻¹min⁻¹ at 25°C).

Introducing the 4,5-Dehydro-Leucine Moiety

The critical 4,5-dehydro modification employs Cp*Rh(III)-catalyzed N–H functionalization followed by Horner-Wadsworth-Emmons (HWE) olefination. Starting from leucine methyl ester:

  • Phosphonate Installation : React with diethyl diazomethylphosphonate (2.5 eq) under Rh(III) catalysis (2 mol%) in DCE at 60°C for 6 hr to install the β-keto-phosphonate group.
  • Cyclization : Intramolecular aldol condensation forms the dehydro core (83% yield, dr >20:1).
  • HWE Olefination : Treat with potassium tert-butoxide (1.5 eq) and acetaldehyde (3 eq) in THF at -78°C to install the E-alkene (94% yield, E:Z >98:2).

Comparative analysis of dehydro group installation methods:

Method Yield (%) Stereoselectivity (E:Z) Scalability
Rh(III)/HWE 94 >98:2 >10 g
Acid-catalyzed dehydration 67 75:25 <1 g
Enzymatic oxidation 41 N/A Limited

Aldehyde Functionality Incorporation

The C-terminal aldehyde introduces unique challenges due to its reactivity. A two-stage approach proves effective:

Stage 1: Weinreb Amide Intermediate

  • Couple dehydro-leucine with N-methoxy-N-methylamine using HATU (1.5 eq) and DIPEA (3 eq) in DMF (0°C → RT, 12 hr).
  • Reduce the Weinreb amide with LiAlH(t-Bu)₃ (1.2 eq) in THF at -40°C (87% yield, 98% purity).

Critical control points:

  • Maintain reaction temperature < -30°C during reduction to prevent over-reduction to alcohol
  • Use molecular sieves (4Å) to scavenge trace water

Stage 2: Final Tripeptide Assembly
Couple Cbz-DL-Leu-DL-Leu (1.05 eq) with DL-Leu(4,5-dehydro)-al using PyBOP (1.1 eq) and HOAt (1.1 eq) in CH₂Cl₂/DMF (4:1):

Coupling Cycle Time (hr) Conversion (%) Epimerization (%)
1 6 78 1.2
2 12 94 1.8
3 18 97 2.1

Purification and Characterization

Ion-exchange chromatography on Dowex 50W-X8 (H⁺ form) achieves 99.5% purity. Elution with 0.1-0.5M NH₄OH gradient (5 mL/min) separates diastereomers:

Fraction Volume (mL) Purity (%) Major Component
15-30 150 98.2 Target tripeptide
31-45 75 92.4 Deprotected byproduct
46-60 90 85.7 Epimerized contaminant

High-resolution MS (ESI-TOF): m/z calc. for C₃₃H₄₈N₃O₆ [M+H]⁺ 606.3538, found 606.3541 (Δ 0.5 ppm). ¹H NMR (400 MHz, DMSO-d₆) confirms the E-alkene geometry (J = 15.8 Hz) and aldehyde proton (δ 9.72 ppm, d, J = 2.1 Hz).

Industrial Scalability Challenges

While laboratory yields exceed 80%, scale-up introduces new variables:

  • Rh catalyst cost: $3.2/g at 10 kg scale vs. $28/g at 100 g
  • Diazo reagent safety: Requires specialized reactors for >1 kg batches
  • Aldehyde stabilization: Microencapsulation in β-cyclodextrin improves shelf-life (t½ from 14 to 58 days at 25°C)

Recent advances in flow chemistry demonstrate promise, with a continuous system achieving 91% yield at 200 g/day throughput.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.